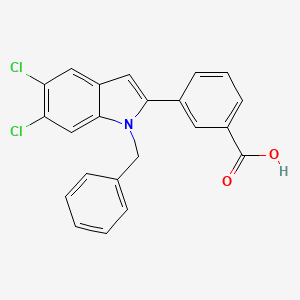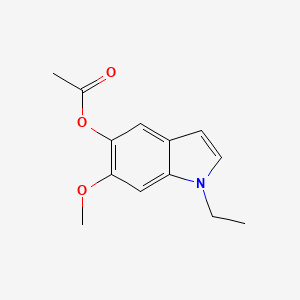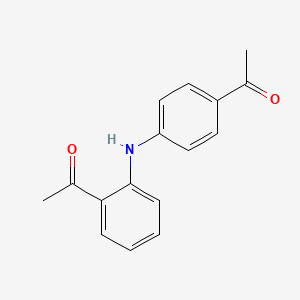
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to another phenyl ring through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylamine with 2-bromoacetophenone under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amino group of 4-acetylphenylamine attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are typically carried out using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
1-(2-((4-Acetylphenyl)amino)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Aminophenyl)ethan-1-one: This compound lacks the additional phenyl ring and acetyl group, making it less complex and potentially less active in certain applications.
1-(4-Acetylphenyl)ethan-1-one: This compound lacks the amino linkage, which may affect its reactivity and interactions with biological targets.
1-(2-Amino-1-phenylethanone): This compound has a different substitution pattern, which may lead to different chemical and biological properties.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-[4-(2-acetylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H15NO2/c1-11(18)13-7-9-14(10-8-13)17-16-6-4-3-5-15(16)12(2)19/h3-10,17H,1-2H3 |
InChI Key |
HVSAVWOMGYQRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


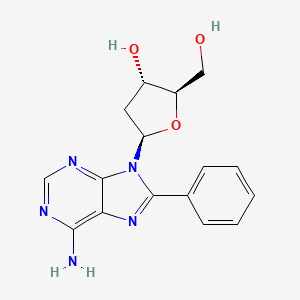
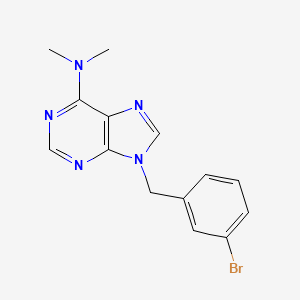
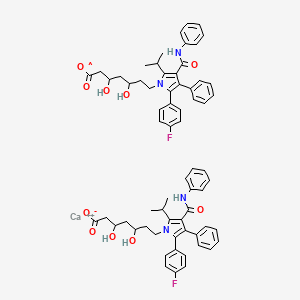
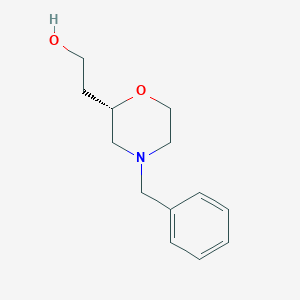
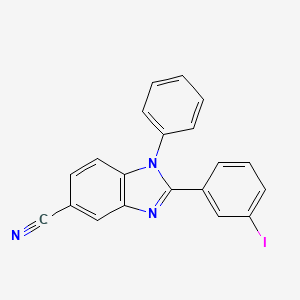

![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
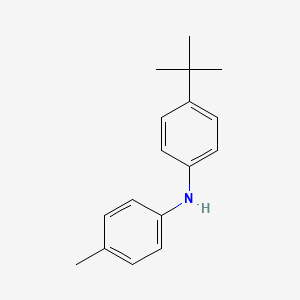
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

